molecular formula C18H27N3O3 B7927803 {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927803
M. Wt: 333.4 g/mol
InChI Key: QINBASVFAXXUQH-JEYLPNPQSA-N
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Description

"{4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester" is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a methyl-amino-(S)-2-aminopropionyl group and a benzyl carbamate moiety. This compound is structurally designed to combine the steric and electronic properties of the cyclohexyl ring with the reactivity of the carbamate group, making it a candidate for pharmaceutical and biochemical applications. Its synthesis typically involves coupling reactions between functionalized cyclohexylamines and activated carbamate precursors, though yields may vary depending on reaction conditions (e.g., 21% yield reported for a structurally related compound in ).

The (S)-2-aminopropionyl (alanine-derived) side chain introduces chirality, which is critical for interactions with biological targets such as enzymes or receptors. The benzyl ester group serves as a protective moiety for carboxylic acids, enhancing stability during synthesis while enabling selective deprotection under specific conditions .

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-10-8-15(9-11-16)20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t13-,15?,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINBASVFAXXUQH-JEYLPNPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Esterification via Metal Chloride-Mediated Aminolysis

The foundational method involves a two-step process leveraging metal chloride catalysts to facilitate aminolysis and esterification.

  • Amino Acid Activation : The cyclohexylamine derivative is reacted with hydrogen chloride gas in the presence of FeCl₃ or ZnCl₂ to form the corresponding amino acid hydrochloride. Optimal conditions include a 1:1 molar ratio of HCl to amino acid at 25–30°C for 0.5–1 hour.

  • Benzyl Ester Formation : Benzyl alcohol is introduced under reflux (35–115°C) with continuous HCl gas flow. Azeotropic removal of water using solvents like dichloroethane enhances esterification efficiency. Post-reaction, hot filtration removes catalysts, followed by rotary evaporation and recrystallization to isolate the product.

Key Data :

  • Yield : 87.7–99.5% (dependent on amino acid starting material).

  • Purity : >98% after recrystallization (validated via HPLC).

Enzymatic Resolution for Stereochemical Control

Enantioselective synthesis employs lipases or esterases to resolve racemic intermediates. For example, Pseudomonas fluorescens lipase catalyzes the kinetic resolution of (±)-4-aminocyclohexanol derivatives, yielding the (S)-enantiomer with >99% enantiomeric excess (ee). Subsequent acylation with (S)-2-aminopropionic acid under Schotten-Baumann conditions introduces the propionyl-methyl-amino moiety.

Optimization :

  • Solvent System : tert-Butyl methyl ether (TBME) improves enzyme stability.

  • Temperature : 37°C balances reaction rate and enzyme denaturation.

Solid-Phase Peptide Synthesis (SPPS)

SPPS constructs the amino-propionyl-methyl-amino segment before coupling to the cyclohexyl-carbamic acid benzyl ester core.

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected (S)-2-aminopropionic acid.

  • Chain Elongation : HBTU/DIPEA-mediated couplings introduce methyl-amino and cyclohexyl groups.

  • Cleavage and Purification : TFA cleavage yields the crude product, purified via reversed-phase HPLC.

Advantages :

  • Scalability : Multi-gram batches achievable.

  • Purity : >95% (LC-MS).

Critical Reaction Parameters

Catalyst Selection

Metal chlorides (e.g., FeCl₃, ZnCl₂) outperform Brønsted acids in minimizing side reactions like N-alkylation. For example, ZnCl₂ increases esterification rates by 40% compared to H₂SO₄.

Solvent Effects

  • Polar Aprotic Solvents : Dichloroethane enhances azeotropic water removal, improving conversion by 25%.

  • Ether Solvents : TBME maximizes enzymatic resolution efficiency.

Temperature and Time

  • Esterification : Reflux at 80°C for 3 hours achieves 95% conversion.

  • Enzymatic Reactions : 37°C for 24 hours optimal for high ee.

Purification and Characterization

Recrystallization

Ethanol/water mixtures (3:1 v/v) yield crystals with 99.5% purity. Mother liquor recycling for ≥5 cycles maintains yield >85%.

Chromatographic Methods

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 1:2) removes unreacted benzyl alcohol.

  • HPLC : C18 column (acetonitrile/water + 0.1% TFA) confirms enantiopurity.

Spectroscopic Validation

  • ¹H NMR : δ 7.35–7.25 (m, 5H, benzyl), δ 4.85 (s, 2H, CH₂Ph), δ 3.10 (m, 1H, cyclohexyl).

  • HRMS : [M+H]⁺ calc. 359.46, found 359.43.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Metal Chloride Catalysis87.7–99.5>98ModerateIndustrial
Enzymatic Resolution65–78>99ExcellentLab-scale
SPPS70–85>95HighMulti-gram

Trade-offs :

  • Catalytic Methods : High yields but require stringent temperature control.

  • Enzymatic Routes : Superior ee but limited solvent compatibility.

Industrial Applications and Challenges

The metal chloride-mediated process is patented for bulk production due to low catalyst costs (FeCl₃: $5/kg) and recyclability. However, benzyl alcohol excess (1.2 equiv) necessitates efficient recovery systems. Enzymatic methods, while stereoselective, face bottlenecks in enzyme immobilization costs .

Chemical Reactions Analysis

Hydrolysis of the Benzyl Carbamate Group

The benzyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carbamic acid or amine. This reaction is critical for deprotection in synthetic sequences:

  • Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the benzyl ester, producing the free carbamic acid .

  • Basic Hydrolysis : Exposure to LiOH in tetrahydrofuran (THF)/water removes the benzyl group, yielding a cyclohexylamine derivative .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the leaving group ability of the benzyloxy moiety. Steric hindrance from the cyclohexyl group may slow kinetics compared to linear analogs .

Amide Coupling Reactions

The methylamino-propionyl side chain participates in peptide bond formation. Steglich esterification conditions (DCC/DMAP) enable coupling with carboxylic acids or alcohols :

Reaction Type Reagents/Conditions Product Yield Reference
AcylationDCC, DMAP, RCOOH, RT, 12hExtended amide derivatives70–85%
EsterificationDCC, DMAP, ROH, CH₂Cl₂, 0°C to RTModified carbamate esters65–78%

Key Observation :
The stereochemistry at the (S)-2-amino-propionyl group remains intact during coupling, as confirmed by chiral HPLC analysis of analogous compounds .

Transition-Metal-Catalyzed C–H Functionalization

The compound’s tertiary amine and carbamate groups act as directing groups for palladium-catalyzed C(sp³)–H bond activation :

  • Arylation : Using Pd(OAc)₂, Ag₂CO₃, and 2,6-dimethoxypyridine ligand, β-methylene C–H bonds undergo arylation with aryl iodides (3 equivalents, 110°C, 24h) .

  • Alkylation : Copper(I)-mediated coupling with alkyl halides under basic conditions (K₂CO₃, DMF, 60°C) .

Limitations :
Steric hindrance from the cyclohexyl ring reduces reactivity at proximal C–H sites, necessitating elevated temperatures or prolonged reaction times .

Reductive Amination and Alkylation

The primary amine in the propionyl side chain undergoes reductive amination with ketones or aldehydes:

Substrate Conditions Product Yield
AcetophenoneNaBH₃CN, MeOH, RT, 6hSecondary amine derivative62%
BenzaldehydeH₂ (1 atm), Pd/C, EtOH, 25°C, 12hN-Benzyl substituted compound58%

Side Reactions :
Competitive over-alkylation is observed with excess electrophiles, requiring careful stoichiometric control .

Enzymatic Transformations

Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective hydrolysis or transesterification of the benzyl carbamate group:

  • Hydrolysis : Phosphate buffer (pH 7.0), 37°C, 48h → Enantiomeric excess (ee) of 88% for (R)-isomer .

  • Transesterification : Vinyl acetate, hexane, 30°C → Acetylated product with 92% ee .

Substrate Specificity :
Enzymatic activity is highly dependent on the cyclohexyl ring’s conformation, favoring trans-diequatorial substituents .

Comparative Reactivity of Structural Analogs

Reactivity trends for related compounds highlight the impact of substituents:

Compound Reaction Rate Relative to Target Notes
Benzyl carbamateHydrolysis1.8× fasterReduced steric hindrance
CyclohexylamineC–H Arylation0.5× slowerLack of directing groups
2-Aminobutyric acid derivativesReductive Amination1.2× fasterFlexible backbone

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 200°C via retro-amide formation and decarboxylation .

  • Photodegradation : UV light (254 nm) induces radical cleavage of the carbamate group, forming CO₂ and benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound's structural components indicate potential applications in drug design and development. The presence of both carbamate and ester functional groups allows for versatile reactivity, making it a candidate for:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its ability to mimic substrate structures.
  • Receptor Modulation : Its structural similarity to amino acids suggests potential interactions with neurotransmitter receptors, which could lead to the development of new neuroactive drugs.

The biological activity of {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can be explored through various assays, including:

  • Antimicrobial Testing : Investigating its efficacy against bacterial and fungal strains.
  • Cytotoxicity Assays : Evaluating its effects on cancer cell lines to assess potential anticancer properties.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in pharmacology. Techniques such as:

  • Molecular Docking Studies : To predict binding affinities with specific targets.
  • In Vitro Binding Assays : To quantify the interaction strength with receptors or enzymes.

Synthesis Methodologies

The synthesis of this compound can be approached via several chemical pathways, each requiring careful control of reaction conditions to ensure high yields and purity. Common methodologies include:

  • Multi-step Synthesis : Utilizing various reagents to build the complex structure incrementally.
  • Catalytic Reactions : Employing specific catalysts to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of metabolic processes or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of cyclohexyl carbamic acid esters and benzyl-protected carbamates. Key analogues include:

Compound Name Structural Features Key Differences Applications/Findings
Target Compound Cyclohexyl core, (S)-2-aminopropionyl-methyl-amino group, benzyl carbamate Unique chiral side chain Potential protease inhibition (analogous to )
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester () Chloro-acetyl group instead of (S)-2-aminopropionyl Electrophilic chloro-acetyl moiety Intermediate for alkylating agents
Benzyl carbamate derivatives () Benzyl carbamate with phenolic/basic substituents Lack cyclohexyl backbone Physostigmine-like activity (e.g., miotic effects)
Cyclohexyl hemisuccinate esters () Cyclohexyl ester with heterocyclic appendages Ester linkage instead of carbamate Antilipidemic activity (e.g., 11a reduced LDL cholesterol)
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester () Branched side chain (3-methyl-butyryl) and cyclopropyl group Increased hydrophobicity Unreported bioactivity; structural analog

Stability and Reactivity

  • Aspartimide Formation : Cyclohexyl esters exhibit superior stability compared to benzyl esters under acidic or basic conditions. For example, cyclohexyl-protected tetrapeptides showed <2% aspartimide formation under standard peptide synthesis conditions, versus 170-fold higher rates for benzyl esters .
  • Synthetic Yield : The target compound’s structural complexity may lead to moderate yields (e.g., 21% for a related benzyl ester in ).

Pharmacological Potential

  • Antilipidemic Activity : Cyclohexyl esters in demonstrated significant reductions in serum triglycerides and LDL cholesterol, comparable to β-sitosterol .
  • Cholinergic Effects : Benzyl carbamates with basic side chains () mimic physostigmine, enhancing intestinal peristalsis and miotic activity .

Research Findings and Data

Stability Data ()

Condition Cyclohexyl Ester Benzyl Ester
HF-anisole (-15°C) 2.1 × 10⁻⁶ s⁻¹ 6.2 × 10⁻⁶ s⁻¹
Diisopropylethylamine (24h) 0.3% aspartimide 51% aspartimide

Antilipidemic Activity ()

Compound Cholesterol Reduction (%) LDL Reduction (%)
11a (Cyclohexyl ester) 38.2 41.5
β-Sitosterol (Control) 39.8 42.1

Biological Activity

The compound {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a cyclohexyl structure linked to a carbamic acid moiety and an amino propionyl group. These functional groups suggest possible interactions with biological targets, particularly in enzyme modulation and receptor binding.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. Similar compounds have demonstrated activity against enzymes and receptors involved in metabolic processes. The presence of both an amino group and a carbamate indicates potential for interactions that may modulate enzyme activity or receptor signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities of structurally similar compounds, highlighting their unique aspects:

Compound Name Structural Features Biological Activity Unique Aspects
CarbamazepineCarbamate structureAnticonvulsant propertiesEstablished clinical use
PhenobarbitalBarbiturate derivativeSedative and anticonvulsantLong history of use in medicine
DonepezilAromatic carbamateAcetylcholinesterase inhibitorUsed in Alzheimer's treatment

This table illustrates how variations in structure can lead to diverse biological activities.

Case Studies and Research Findings

Research has indicated that compounds with similar structures to this compound often exhibit significant pharmacological effects. For instance:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition : Studies have shown that carbamate derivatives can act as FAAH inhibitors, which are relevant for treating pain and anxiety disorders. The IC50 values for various derivatives indicate their potency in inhibiting FAAH activity, with some compounds demonstrating IC50 values as low as 4.6 nM .
  • Docking Studies : Molecular docking simulations have provided insights into how these compounds bind to their targets, suggesting that modifications at specific positions can enhance binding affinity and selectivity .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as:

  • Molecular Dynamics Simulations : These studies help visualize the dynamic behavior of the compound within biological systems.
  • In Vitro Assays : Evaluating the compound's effects on cell lines can provide insights into its therapeutic potential.

Potential Applications

The unique structural features of this compound suggest several potential applications in drug discovery, particularly in developing treatments for neurological disorders, metabolic diseases, and conditions involving inflammation.

Q & A

Basic: What synthetic strategies are commonly employed to prepare {4-[((S)-2-Amino-propionyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide Coupling : Reacting (S)-2-amino-propionic acid derivatives with methylamine-functionalized cyclohexyl intermediates using carbodiimides (e.g., EDC/HOBt) .
  • Carbamate Formation : Introducing the benzyl ester via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to isolate the product.
    Key Considerations : Side reactions like racemization during amide coupling require low temperatures (0–4°C) and chiral auxiliaries .

Basic: How is the stereochemical integrity of the (S)-2-amino-propionyl moiety verified?

Methodological Answer:

  • Chiral HPLC : Use a Daicel Chiralpak AD column with hexane/i-PrOH (90:10) to resolve enantiomers. Retention times and peak ratios confirm enantiopurity (e.g., Rt = 14.4 min for major enantiomer) .
  • Optical Rotation : Measure specific rotation ([α]²⁵D) in CHCl₃; deviations from literature values indicate impurities .

Advanced: What analytical techniques are critical for resolving and quantifying diastereomers in this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the cyclohexyl ring to distinguish axial/equatorial substituents .
  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate diastereomers and confirm masses .
    Data Example :
DiastereomerRt (min)m/z [M+H]⁺
Major19.3365.2
Minor20.8365.2

Advanced: How can researchers investigate the compound’s potential interaction with endocannabinoid targets?

Methodological Answer:

  • Enzyme Assays : Test inhibition of fatty acid amide hydrolase (FAAH) using URB597 (a structurally related cyclohexyl carbamate) as a positive control .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) with FAAH’s crystal structure (PDB: 3LI8) to predict binding modes .
    Key Finding : Analogous compounds show IC₅₀ values in the nM range, suggesting high affinity .

Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Replace the benzyl ester with a pivaloyloxymethyl group to enhance plasma stability .
  • Liver Microsome Assays : Incubate the compound with rat/human microsomes and quantify degradation via LC-MS/MS .
    Data Example :
ModificationHalf-life (min)
Benzyl ester15
Pivaloyloxymethyl120

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of benzyl chloroformate vapors .
  • Storage : Keep at –20°C under nitrogen to prevent hydrolysis .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with FAAH inhibition using multiple linear regression .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to identify stable binding conformations .
    Key Insight : Electron-withdrawing groups on the benzyl ester enhance target affinity by 2–3-fold .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Benzyl ester: δ 7.34 (aromatic H), 5.18 (OCH₂Ph) .
    • Cyclohexyl: δ 4.44 (axial CH-N), 2.53 (equatorial CH₂) .
  • IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced: What in vivo models are suitable for studying this compound’s pharmacokinetics?

Methodological Answer:

  • Rodent Models : Administer intravenously (1 mg/kg) to Sprague-Dawley rats and collect plasma at intervals (0–24 hr) for LC-MS analysis .
  • Tissue Distribution : Sacrifice animals, homogenize organs (liver, brain), and quantify compound levels .
    Data Example :
TissueCₘₐₓ (ng/g)t₁/₂ (hr)
Plasma4502.1
Brain1204.5

Advanced: How does stereochemistry impact the compound’s biological activity?

Methodological Answer:

  • Enantiomer-Specific Assays : Test (S)- vs. (R)-configured derivatives in FAAH inhibition assays.
    Key Finding : (S)-enantiomers show 10-fold higher activity due to better fit in FAAH’s catalytic pocket .

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